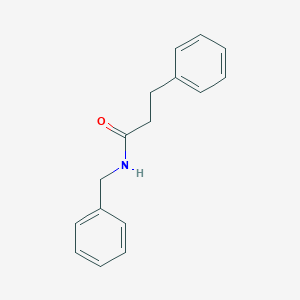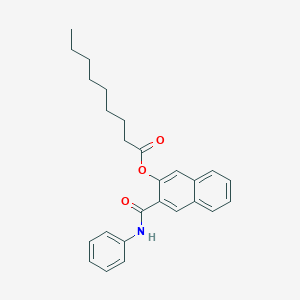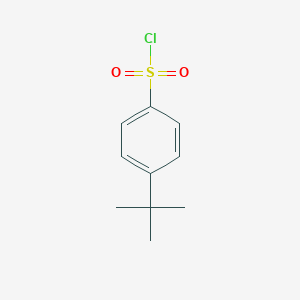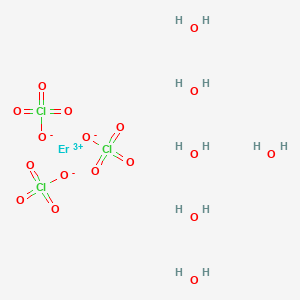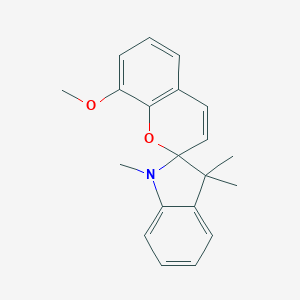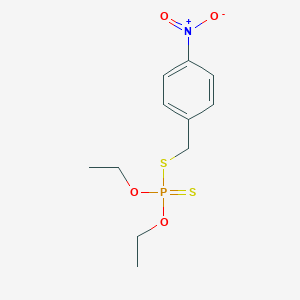
2-((E)-2-Phenylethenyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((E)-2-Phenylethenyl)aniline, commonly known as trans-stilbene aniline, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has a trans-stilbene backbone, which is a derivative of stilbene, and an aniline group. The presence of both of these functional groups makes trans-stilbene aniline an important compound for various applications in the field of chemistry and biology.
Mecanismo De Acción
The mechanism of action of trans-stilbene aniline is not well-understood, but it is believed to involve the interaction of the aniline group with various biological targets. The stilbene backbone of this compound is also believed to play a role in its mechanism of action, as it is known to exhibit various biological activities, such as antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
Trans-stilbene aniline has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. Studies have shown that this compound has antioxidant and anti-inflammatory properties, which may make it useful for the treatment of various diseases, such as cancer and neurodegenerative disorders. Trans-stilbene aniline has also been shown to exhibit antimicrobial properties, which may make it useful for the treatment of various bacterial and fungal infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Trans-stilbene aniline has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities, making it readily available for research purposes. However, one of the limitations of this compound is its low solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on trans-stilbene aniline. One potential area of research is the development of new synthetic methods for the production of this compound. Another area of research is the investigation of the mechanism of action of this compound, which may help to elucidate its potential applications in various fields of science. Additionally, research on the potential therapeutic applications of trans-stilbene aniline may lead to the development of new treatments for various diseases.
Métodos De Síntesis
Trans-stilbene aniline can be synthesized through a variety of methods, including the reaction of aniline with trans-stilbene dibromide or the reaction of trans-stilbene with aniline in the presence of a catalyst. The synthesis of trans-stilbene aniline can also be achieved through the reduction of trans-stilbene azide or trans-stilbene nitro compound.
Aplicaciones Científicas De Investigación
Trans-stilbene aniline has been extensively studied for its potential applications in various fields of science. One of the primary applications of this compound is in the field of materials science, where it is used as a building block for the synthesis of various organic materials, such as liquid crystals and polymers. Trans-stilbene aniline has also been studied for its potential applications in the field of optoelectronics, where it is used as a fluorescent probe for the detection of various analytes.
Propiedades
Número CAS |
13066-19-8 |
|---|---|
Nombre del producto |
2-((E)-2-Phenylethenyl)aniline |
Fórmula molecular |
C14H13N |
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
2-[(E)-2-phenylethenyl]aniline |
InChI |
InChI=1S/C14H13N/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-11H,15H2/b11-10+ |
Clave InChI |
BIEFDNUEROKZRA-ZHACJKMWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C2=CC=CC=C2N |
SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=C2N |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=CC=CC=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



